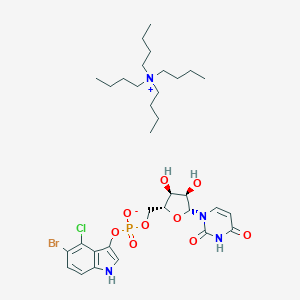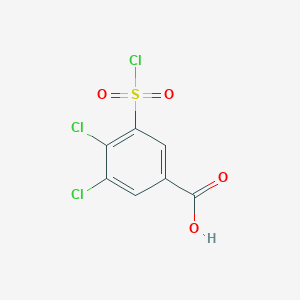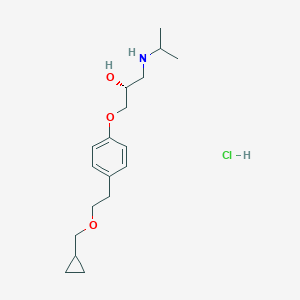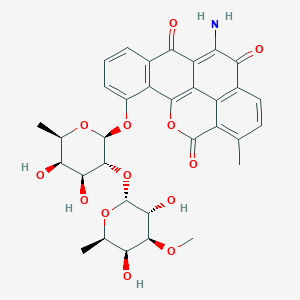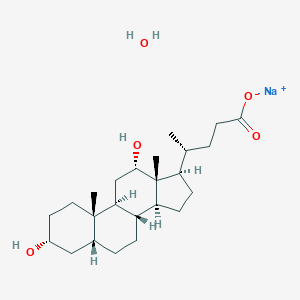
Sodium deoxycholate monohydrate
Overview
Description
Sodium deoxycholate (NaDC) is a bile salt with a wide range of applications in biological and material sciences. It is known for its role in physiological processes such as cell lysis, liposome preparation, and isolation of membrane proteins. NaDC is also used as a surfactant and a building block for self-assembled structures in various fields .
Synthesis Analysis
While the provided papers do not detail the synthesis of sodium deoxycholate monohydrate, they do discuss its interaction with other compounds and its role in forming complex structures. For instance, NaDC forms mixed micelles with polyoxyethylene sorbitan monooleate (Tween 80), which are studied for their stability and interaction forces . Additionally, NaDC is used to modify hydrogels, which can be utilized as templates for synthesizing nanoparticles .
Molecular Structure Analysis
The molecular structure of this compound is not directly discussed in the provided papers. However, the crystal structure of a related bile salt, sodium taurodeoxycholate monohydrate, has been studied, which may offer insights into the structure of NaDC as well. The crystal structure of sodium taurodeoxycholate monohydrate shows a helical arrangement that could serve as a model for understanding the micellar solutions of NaDC .
Chemical Reactions Analysis
The papers discuss the interaction of NaDC with various substances rather than specific chemical reactions. For example, NaDC forms catanionic mixtures with cetylpyridinium chloride (CPC), leading to microstructural evolution with potential pharmaceutical applications . It also interacts with amino acids, affecting the aggregation behavior at the air/water surface .
Physical and Chemical Properties Analysis
NaDC exhibits complex self-assembly behavior in aqueous solutions, forming various structures such as rods, sponges, vesicles, lamellae, and nanotubes. These structures are influenced by factors like concentration, pH, temperature, and ionic strength . The physical properties of NaDC hydrogels can be modified by pH, which affects gelation, drug release, and nanotemplating . Moreover, NaDC has been shown to have virucidal effects on viruses like HIV and influenza, suggesting potential clinical applications .
Relevant Case Studies
Several case studies highlight the applications of NaDC. It enhances the transport of epirubicin across cell layers and everted gut sacs, potentially improving therapeutic efficacy . NaDC hydrogels have been modified to increase crystallinity and rigidity, which can be exploited for drug delivery and biotechnology applications . Additionally, NaDC's virucidal activity against enveloped viruses has been demonstrated in vitro and in an animal model, indicating its potential as a topical virucidal agent .
Scientific Research Applications
Promoting Effect in Colon Carcinogenesis
Sodium deoxycholate (DC) has been shown to have a promoting effect on colon carcinogenesis in germfree rats. This study used intrarectal instillations of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), followed by weekly doses of DC, revealing an increase in the number of MNNG-induced colon adenocarcinomas. The study concluded that DC, present in high concentrations in human stools, promotes colon carcinogenesis in rats (Reddy et al., 1976).
Role in Transport of Epirubicin
Research on the effects of sodium deoxycholate (Deo-Na) in both the human colon adenocarcinoma cell line and rat jejunum and ileum revealed its role in enhancing the absorption of epirubicin, a chemotherapy drug. This study suggests that Deo-Na could improve the therapeutic efficacy of epirubicin as a low-toxicity excipient and multidrug resistance (MDR) modulator (Lo & Huang, 2000).
Effect on Viruses and Pathology in Animal Model
Sodium deoxycholate demonstrated a virucidal effect on influenza, Rauscher leukemia, and HIV-1 viruses. It was found to reduce virus infectivity and disrupt virion lipid membranes. Additionally, its administration in mice abrogated pathology caused by Rauscher leukemia and influenza viruses, highlighting its potential as a topical virucidal agent (Oxford et al., 1994).
Role in Drug Absorption and Metabolism
Studies have shown that sodium deoxycholate affects the absorption of drugs like phenol red in rats. It enhances drug absorption by altering the permeability of intestinal membranes, indicating its potential in improving drug delivery systems (Feldman, Salvino, & Gibaldi, 1970).
Interaction with Sodium Channels
Research on squid axon membranes showed that deoxycholate can react with sodium channels, affecting the membrane's electrical properties. This interaction suggests potential applications in studying membrane biochemistry and neurophysiology (Wu, Sides, & Narahashi, 1980).
Mechanism of Action
Target of Action
Sodium deoxycholate monohydrate, also known as deoxycholic acid, is a bile acid formed by bacterial action from cholate . It primarily targets adipocytes, or fat cells, in the body .
Mode of Action
As a bile acid, deoxycholic acid emulsifies fat in the gut . When synthetically derived deoxycholic acid is injected, it stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis . This process results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .
Biochemical Pathways
Deoxycholic acid is one of the secondary bile acids, which are metabolic byproducts of intestinal bacteria . The two primary bile acids secreted by the liver are cholic acid and chenodeoxycholic acid. Bacteria metabolize chenodeoxycholic acid into the secondary bile acid lithocholic acid, and they metabolize cholic acid into deoxycholic acid .
Pharmacokinetics
It is known that deoxycholic acid is used in the emulsification of fats for absorption in the intestine . This suggests that it may have a role in the digestion and absorption of dietary fats.
Result of Action
The primary result of this compound’s action is the breakdown of adipose cells and the subsequent clearing of these cells by macrophages . This leads to a reduction in submental fat, improving aesthetic appearance and reducing facial fullness or convexity .
Action Environment
The action of this compound is influenced by the presence of albumin and tissue-associated proteins . These proteins reduce the actions of deoxycholic acid, limiting its effect to protein-poor subcutaneous fat tissue . Protein-rich tissues like muscle and skin are unaffected by deoxycholic acid, contributing to its safety profile .
Safety and Hazards
Future Directions
properties
IUPAC Name |
sodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4.Na.H2O/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);;1H2/q;+1;/p-1/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVHNZISGVSFMP-WTCAICSISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635553 | |
| Record name | Sodium (3alpha,5beta,12alpha)-3,12-dihydroxycholan-24-oate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145224-92-6 | |
| Record name | Sodium (3alpha,5beta,12alpha)-3,12-dihydroxycholan-24-oate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 145224-92-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





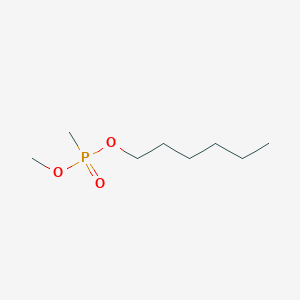
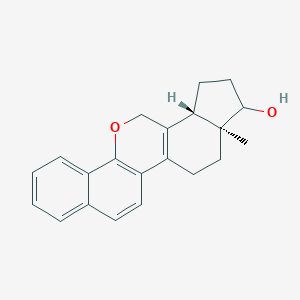
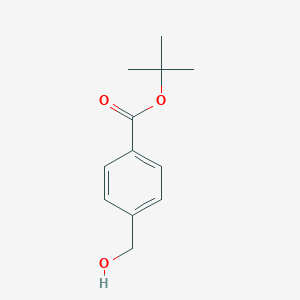
![2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B141683.png)
![4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide](/img/structure/B141685.png)
